molecular formula C24H19FN2O3S B3405973 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 1797729-02-2

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B3405973
CAS No.: 1797729-02-2
M. Wt: 434.5
InChI Key: OBUKQSUZUGOIJT-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide is a fluorinated thiazole-benzamide hybrid compound characterized by a thiazole core substituted with a 2-fluorophenyl group at position 4 and a benzamide moiety containing 2,3-dimethoxy substituents. Its synthesis likely involves multi-step reactions, such as Friedel-Crafts acylations, hydrazide formations, and cyclization processes, as seen in analogous triazole-thione derivatives . Structural confirmation of such compounds typically relies on advanced spectroscopic techniques, including $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, IR spectroscopy, and mass spectrometry (MS).

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-29-21-13-7-10-17(22(21)30-2)23(28)26-19-12-6-4-9-16(19)20-14-31-24(27-20)15-8-3-5-11-18(15)25/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUKQSUZUGOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The subsequent steps include the introduction of the fluorophenyl and phenyl groups through various substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and benzamide moieties may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness arises from its thiazole ring and substituted benzamide groups. Key comparisons with analogous derivatives are outlined below:

Compound Core Structure Substituents Key Spectral Data Synthetic Route
Target Compound Thiazole 2-Fluorophenyl (C-4), 2,3-dimethoxybenzamide (N-linked) IR: C=O (1663–1682 cm⁻¹); absence of C=S (confirms benzamide linkage) Hydrazide + isothiocyanate cyclization
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl IR: C=S (1247–1255 cm⁻¹); absence of C=O (confirms triazole formation) Alkylation of hydrazinecarbothioamides
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-... Dihydrothiazol-2-ylidene 2-Methoxyphenyl, 4-methylbenzamide X-ray: C–C bond lengths (1.34–1.43 Å); planar benzamide group Condensation of thioamides with ketones
4-Fluoro-N-[3-(2-fluorophenyl)-... Thienylidene 2-Fluorophenyl, 4-fluorobenzamide X-ray: Mean σ(C–C) = 0.003 Å; R factor = 0.034 (high structural precision) Halogenation and coupling reactions

Key Observations :

  • Thiazole vs. Unlike triazole-thiones ([7–9]), which exhibit tautomerism (thione vs. thiol forms), the thiazole ring in the target compound is stabilized by conjugation with the fluorophenyl group, minimizing tautomeric shifts .
  • Fluorine Substituents : The 2-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the 4-fluoro substituent in ’s thienylidene derivative. This positional difference may alter π-π stacking interactions in receptor binding .
  • Methoxy vs. Methyl Groups: The 2,3-dimethoxybenzamide moiety enhances solubility compared to the 4-methylbenzamide group in ’s dihydrothiazol derivative.
Spectroscopic and Crystallographic Insights
  • IR Spectroscopy : The target compound’s carbonyl stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives, whereas triazole-thiones ([7–9]) show C=S stretches (1247–1255 cm⁻¹) instead .

Q & A

Q. Key Condition Controls :

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., diazotization) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency in coupling steps .
  • Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) improve regioselectivity .

Which characterization techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and bond angles; SHELX software refines crystallographic data .
  • HPLC : Quantifies purity (>95% typical for research-grade compounds) and detects impurities .

How can researchers resolve contradictions in spectroscopic data obtained during structural elucidation?

Advanced Research Question

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm resonance assignments .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in X-ray data (e.g., disorder in aromatic rings) .
  • Multi-technique analysis : Combine IR, UV-Vis, and MS to corroborate functional groups and conjugation systems .

What strategies are recommended for optimizing the compound’s solubility and stability in biological assays?

Advanced Research Question

  • Solubility enhancement : Use co-solvents (DMSO/PBS mixtures) or formulate as cyclodextrin complexes .
  • Stability studies : Conduct pH-dependent degradation tests (e.g., 24-hour HPLC monitoring at pH 3–9) to identify labile groups .
  • Structural modifications : Introduce hydrophilic groups (e.g., -SO₃H) on the benzamide moiety without disrupting pharmacophores .

What are the key considerations in designing in vitro experiments to evaluate this compound’s mechanism of action?

Advanced Research Question

  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) .
  • Dose-response assays : Establish IC₅₀ values via cell viability assays (MTT) and validate with Western blotting for protein targets .
  • Control experiments : Include negative controls (e.g., thiazole-free analogs) to isolate the fluorophenyl group’s contribution .

How can computational chemistry methods be applied to predict the compound’s reactivity or binding affinity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time (e.g., GROMACS) to assess binding stability .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide derivatization .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .

What analytical approaches are critical for detecting and quantifying degradation products during stability studies?

Advanced Research Question

  • Stability-indicating HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate degradation peaks .
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the amide bond) via fragment ion analysis .
  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to profile stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dimethoxybenzamide

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